molecular formula C8H11NOS B3000078 2-(Cyclopentyloxy)-1,3-thiazole CAS No. 2097924-28-0

2-(Cyclopentyloxy)-1,3-thiazole

Cat. No.: B3000078
CAS No.: 2097924-28-0
M. Wt: 169.24
InChI Key: LVPPQUCHCMNFDQ-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-1,3-thiazole is a high-purity chemical compound featuring a 1,3-thiazole core substituted with a cyclopentyloxy group. The 1,3-thiazole scaffold, a five-membered heterocycle containing nitrogen and sulfur atoms, is widely recognized in medicinal chemistry for its significant therapeutic potential and is a privileged structure in drug discovery . This specific derivative serves as a valuable synthetic intermediate and building block for researchers developing novel active molecules. Thiazole derivatives, particularly those with specific alkoxy substitutions, are extensively investigated for their antimicrobial properties against a range of pathogens, including Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli . The lipophilicity imparted by substituents like the cyclopentyl group is a critical parameter in optimizing the biological activity of such compounds, with research suggesting an optimum partition coefficient (log P) around 4 for enhanced efficacy . Beyond antimicrobial applications, the 1,3-thiazole core is a key structural component in compounds being studied for a wide spectrum of activities, including the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's , as well as potential anti-tumor agents . Researchers utilize this compound under the premise that strategic modification of the thiazole ring can lead to significant advancements in drug discovery projects. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopentyloxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-4-7(3-1)10-8-9-5-6-11-8/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPPQUCHCMNFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thioamide and an α-haloketone. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(Cyclopentyloxy)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Electronic Comparisons

Substituent Effects
  • 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride (): Substituent: Azetidine (4-membered ring) vs. cyclopentyl (5-membered ring). Molecular Weight: 229.13 g/mol vs. ~181.25 g/mol (estimated for 2-(cyclopentyloxy)-1,3-thiazole).
  • 2-(Oxetan-3-yloxy)-1,3-thiazole () :

    • Substituent : Oxetane (4-membered oxygen-containing ring) vs. cyclopentyloxy.
    • Impact : Oxetane’s high electronegativity and ring strain may improve metabolic stability compared to cyclopentyloxy’s larger, more lipophilic substituent .
  • 2-(Methylsulfanyl)-1,3-thiazole (): Substituent: Methylthio (-SMe) vs. cyclopentyloxy (-O-cyclopentyl).
Non-Covalent Interactions
  • 2-(2-Halophenyl)-1,3-thiazoles () :
    • Exhibit intramolecular S···X (X = F, Cl, Br, I) interactions, stabilizing their conformations.
    • Comparison : The cyclopentyloxy group lacks halogen atoms, but its oxygen may participate in hydrogen bonding or dipole-dipole interactions, influencing crystallinity and solubility .

Data Table: Key Comparative Parameters

Compound Name Substituent Molecular Weight (g/mol) Key Biological Activity Notable Properties References
This compound Cyclopentyloxy ~181.25 Under investigation High lipophilicity
2-(Azetidin-3-yloxy)-1,3-thiazole Azetidine (HCl salt) 229.13 Potential CNS applications Enhanced solubility
2-(Methylsulfanyl)-1,3-thiazole Methylthio 130.22 Antimicrobial High π-orbital interactions
2-(2-Fluorophenyl)-1,3-thiazole 2-Fluorophenyl 179.22 Anti-inflammatory S···F non-covalent bonding
Thiazole-1,3,4-oxadiazole hybrid Oxadiazole-methyl ~300–350 Anticancer High target specificity

Biological Activity

2-(Cyclopentyloxy)-1,3-thiazole is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with similar compounds.

Overview of this compound

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its unique cyclopentyloxy group contributes to its distinct chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in cellular processes, leading to therapeutic effects. For instance, it has been noted to bind to the Cdc42 protein, inhibiting its guanine nucleotide binding activity, which is crucial for cell migration and cytoskeletal organization.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of this compound against various bacterial and fungal strains. The compound was tested against:

  • Bacterial strains : Escherichia coli, Bacillus subtilis, Bacillus megaterium, Staphylococcus aureus.
  • Fungal strains : Aspergillus niger, Aspergillus oryzae, Rhizopus, Candida albicans.

The results indicated notable inhibition zones and low minimum inhibitory concentrations (MIC) for these strains, suggesting that the compound could serve as a potential antimicrobial agent .

Table 1: Antimicrobial Activity Results

Microbial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1550
Bacillus subtilis1830
Staphylococcus aureus2025
Candida albicans1240

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity through assays such as DPPH radical scavenging and hydroxyl radical scavenging. These assays measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress-related diseases .

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging45
Hydroxyl Radical Scavenging50

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

  • Study on Pyrazolyl-Thiazole Derivatives : This research highlighted the synthesis and biological evaluation of pyrazolyl-thiazole derivatives exhibiting both antimicrobial and antioxidant properties. Molecular docking studies supported these findings by demonstrating favorable binding interactions with biological targets .
  • Thiazole Derivatives as Antifungal Agents : Another study focused on thiazole derivatives that showed potent antifungal activities against plant pathogenic fungi. The results indicated that modifications in thiazole structures could enhance efficacy against specific pathogens .

Comparative Analysis with Similar Compounds

When compared to other thiazole derivatives, such as 2-(Cyclopentyloxy)-5-methyl-1,3-thiazole and others, this compound exhibits unique structural features that may influence its reactivity and biological interactions. These compounds often share similar mechanisms but differ in potency and specificity towards certain biological targets.

Table 3: Comparison of Thiazole Derivatives

CompoundAntimicrobial ActivityAntioxidant Activity
This compoundHighModerate
2-(Cyclopentyloxy)-5-methyl-1,3-thiazoleModerateHigh

Q & A

Q. What are the common synthetic routes for preparing 2-(Cyclopentyloxy)-1,3-thiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves coupling cyclopentanol derivatives with thiazole precursors. A general approach includes:

  • Nucleophilic substitution : Reacting 2-bromothiazole with cyclopentanol in the presence of a base (e.g., NaH) under anhydrous conditions .
  • Catalytic cross-coupling : Using Pd catalysts for coupling cyclopentyl ethers with thiazole halides, optimized in polar aprotic solvents like DMF or THF .

Q. Key Variables Affecting Yield/Purity :

Condition Impact Example from Literature
Solvent Polar solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.THF used in Pd-catalyzed coupling (yield: 72%) .
Temperature Elevated temps (80–100°C) improve reaction rates but risk decomposition.Reflux in ethanol (60°C) for 8h yielded 68% .
Catalyst Pd(PPh₃)₄ increases coupling efficiency compared to Cu-based catalysts.Pd-mediated synthesis achieved 85% purity .

Characterization : Validate purity via elemental analysis (C, H, N) and HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Thiazole protons resonate at δ 7.2–8.1 ppm (C2-H). Cyclopentyloxy groups show multiplet signals at δ 1.5–2.5 ppm (cyclopentyl CH₂) and δ 4.5–5.0 ppm (OCH₂) .
    • Carbon signals: Thiazole C2 at ~150 ppm, cyclopentyl carbons at 25–35 ppm .
  • IR Spectroscopy :
    • Strong absorption at 1250–1270 cm⁻¹ (C-O-C stretch) and 650–750 cm⁻¹ (C-S-C in thiazole) .
  • Mass Spectrometry :
    • Molecular ion peak [M+H]⁺ at m/z 198 (calculated for C₈H₁₁NOS⁺) .

Validation : Compare experimental data with computed spectra (DFT/B3LYP) to confirm structural assignments .

Advanced Research Questions

Q. How can computational methods like molecular docking be applied to study the interaction of this compound with biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .
  • Docking Workflow :
    • Prepare ligand (optimize geometry using Gaussian09 at B3LYP/6-31G* level).
    • Generate grid maps around the active site (AutoDock Vina).
    • Analyze binding poses for hydrogen bonds (e.g., thiazole N with Arg120) and hydrophobic interactions (cyclopentyl group with Leu384) .
  • Validation : Compare docking scores (ΔG < -7 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Data Contradictions : Discrepancies may arise from solvent effects in simulations (implicit vs. explicit water models). Use MD simulations (AMBER) to refine binding stability .

Q. What strategies are recommended for resolving contradictions in biological activity data of this compound derivatives?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
    • Validate cytotoxicity via dual methods (MTT assay and flow cytometry) .
  • Structural-Activity Relationships (SAR) :
    • Systematically vary substituents (e.g., halogenation at C4/C5) and correlate with activity trends. For example, 4-F substitution increases antibacterial potency by 40% .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus trends .

Example : Conflicting IC₅₀ values (10 µM vs. 25 µM) for COX-2 inhibition were resolved by controlling DMSO concentration (<1% v/v) to avoid solvent interference .

Q. How can crystallographic data improve the understanding of this compound’s reactivity and stability?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Determine bond lengths (e.g., C-S bond: 1.71 Å) and dihedral angles (thiazole-cyclopentyloxy torsion: 15°) to predict conformational flexibility .
    • Identify π-stacking interactions (e.g., thiazole-thiazole face-to-face packing) that stabilize the solid state .
  • Thermal Analysis :
    • TGA/DSC data (melting point: 154°C ) correlate with lattice energy from crystallographic density (1.439 g/cm³) .

Applications : Use crystallographic parameters to design derivatives with enhanced thermal stability for drug formulation .

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